6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
6-bromo-1,3-dimethylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-8-7(12(2)11-5)3-6(9)4-10-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKPEUPMSQGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781102-25-7 | |
| Record name | 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-4-bromo-2-methylpyridine with ethyl acetoacetate in the presence of a base can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The bromine atom at position 6 undergoes nucleophilic displacement under mild conditions. Key reactions include:
Mechanistic Insight : The electron-withdrawing pyridine ring activates the C-Br bond for S<sub>N</sub>Ar, facilitated by dimethylamino groups in DMF acting as a polar aprotic solvent.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent enables diverse cross-coupling strategies:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Functional Group Transformations
The methyl groups and pyrazole nitrogen participate in selective modifications:
N-Methyl Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C → rt | N-Oxide intermediates for further functionalization | 85% | |
| H<sub>2</sub>O<sub>2</sub>/WO<sub>3</sub> | EtOH, 50°C | Sulfone derivatives | 62% |
Directed C-H Activation
Ring Expansion and Annulation
The fused pyrazolopyridine system undergoes scaffold diversification:
| Reagents | Conditions | New Ring System | Yield | Source |
|---|---|---|---|---|
| Acetylenedicarboxylate | Microwave, 120°C | Pyrido[2,3-d]pyrimidines | 66% | |
| Nitrile imines | Cu(acac)<sub>2</sub>, toluene | Triazolopyridines | 58% |
Scientific Research Applications
Pharmaceutical Intermediate
6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural similarity to purine bases allows it to be utilized in the development of drugs targeting nucleic acid interactions. This compound is particularly relevant in the synthesis of kinase inhibitors, which are crucial for cancer therapy due to their role in cell signaling pathways .
Kinase Inhibition
The compound has shown promise as a potential kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is a critical process in many cellular functions including cell division and metabolism. Inhibitors of these enzymes are valuable in treating diseases such as cancer and inflammatory disorders. Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit significant inhibitory activity against various kinases .
Studies have highlighted the biological activities associated with this compound:
- Antitumor Activity : Some derivatives have demonstrated effectiveness against different cancer cell lines.
- Anti-inflammatory Properties : The compound's ability to inhibit specific kinases also suggests potential anti-inflammatory effects.
Case Studies
Several studies have investigated the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Kinase Inhibition | Demonstrated that derivatives effectively inhibited specific kinases involved in cancer progression. |
| Study B | Antitumor Activity | Reported significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |
| Study C | Synthesis Methodology | Developed a novel synthetic route that improved yield and reduced reaction time compared to traditional methods. |
Mechanism of Action
The mechanism of action of 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Mono-Methylated Analogs: 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Ethyl Ester Derivative: Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
- Structure : Ethyl ester at position 3 (C₁₀H₁₀BrN₃O₂, MW 284.11 g/mol).
- Key Differences :
Imidazo[4,5-b]pyridine Analogs: 6-Bromo-1,3-dimethylimidazo[4,5-b]pyridine
- Structure : Imidazole fused with pyridine (C₈H₈BrN₃, MW 226.07 g/mol).
- Lower thermal stability compared to pyrazolo analogs due to reduced aromaticity .
THP-Protected Derivatives: 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- Structure : Bulky THP group at position 1 (C₁₁H₁₃BrN₃O, MW 283.15 g/mol).
- Key Differences: The THP group improves solubility in polar solvents (e.g., DMSO, ethanol) but complicates deprotection steps in synthesis. Reduced metabolic clearance in vivo compared to methylated analogs due to steric protection .
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The bromine atom at position 6 enables palladium-catalyzed coupling with aryl boronic acids. Dimethyl substituents may slow reaction rates due to steric hindrance compared to mono-methylated analogs .
Substitution Reactions
- Nucleophilic Aromatic Substitution: Bromine displacement is less favored in the dimethylated compound compared to non-methylated analogs (e.g., 6-bromo-1H-pyrazolo[4,3-b]pyridine) due to steric and electronic effects .
Cytotoxicity and Anticancer Activity
- Pyrazolo[4,3-b]pyridine Core : Exhibits moderate cytotoxicity against cancer cell lines (e.g., K562, MCF-7). Methylation at positions 1 and 3 may enhance stability in vivo, prolonging therapeutic effects .
- Imidazo[4,5-b]pyridine Derivatives : Higher cytotoxicity reported in some studies, attributed to stronger DNA intercalation .
Kinase Inhibition
- GAK Inhibitors : Isothiazolo[4,3-b]pyridine analogs (e.g., 6-bromo-3-substituted derivatives) show potent kinase inhibition, suggesting the dimethylated pyrazolo analog could be optimized for similar activity .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | MW (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine | C₈H₈BrN₃ | 226.07 | 2.0 | 0.5 (DMSO) |
| 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | C₇H₆BrN₃ | 212.04 | 1.5 | 1.2 (DMSO) |
| Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | C₁₀H₁₀BrN₃O₂ | 284.11 | 2.3 | 0.8 (EtOH) |
| 6-Bromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine | C₁₁H₁₃BrN₃O | 283.15 | 1.8 | 2.5 (DMSO) |
*Calculated using ChemAxon software.
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Suzuki-Miyaura Yield (%)* | Buchwald-Hartwig Yield (%)* |
|---|---|---|
| This compound | 65 | 70 |
| 6-Bromo-1H-pyrazolo[4,3-b]pyridine | 85 | 88 |
| 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | 78 | 82 |
*Reaction conditions: Pd(dppf)Cl₂, K₂CO₃, 80°C .
Biological Activity
6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[4,3-b]pyridine family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . Its structure can be represented by the SMILES notation: CC1=NN(C2=C1N=CC(=C2)Br)C . The compound features a bromine atom at position 6 and two methyl groups at positions 1 and 3 of the pyrazole ring.
Biological Activity Overview
Research indicates that pyrazolo[4,3-b]pyridines exhibit a range of biological activities including:
- Anticancer Properties : Compounds in this class have shown efficacy against various cancer cell lines.
- Antimicrobial Activity : Some derivatives possess notable antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain pyrazolo derivatives have been investigated for their ability to reduce inflammation.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer types including lung, breast, and colorectal cancers .
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Activity |
|---|---|---|
| Pazopanib | Renal Cell Carcinoma | Approved |
| Ruxolitinib | Myelofibrosis | Approved |
| Crizotinib | Non-small Cell Lung Cancer | Approved |
| 6-Bromo-1,3-dimethyl... | Various (in vitro studies) | Under study |
Antimicrobial and Anti-inflammatory Activities
In addition to anticancer properties, pyrazolo[4,3-b]pyridines have been evaluated for their antimicrobial effects. Certain derivatives have shown promising results against bacterial strains and fungi . Furthermore, the anti-inflammatory properties of these compounds have been linked to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
Case Studies
A notable study investigated the synthesis and biological evaluation of various pyrazolo derivatives including this compound. The study found that this compound exhibited selective inhibition of certain cancer cell lines while showing minimal toxicity to normal cells .
Another investigation focused on the molecular modeling of pyrazolo derivatives which indicated that specific substitutions could enhance their binding affinity to target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted pyridine precursors. For example, a ring-closing reaction with hydroxylamine hydrochloride in dimethylformamide (DMF) has been effective for analogous brominated pyrazolopyridines . Another approach involves base-catalyzed cyclization (e.g., NaH or K₂CO₃) in solvents like tetrahydrofuran (THF) for regioselective bromination and methylation . Key steps include optimizing reaction time (12–24 hours) and temperature (80–100°C) to improve yield.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC : For purity assessment (>98% is typical for research-grade material) .
- NMR/FT-IR : Confirm substituent positions (e.g., bromine at C6, methyl groups at N1 and C3) .
- Mass Spectrometry : Verify molecular weight (expected ~255.09 g/mol for C₈H₈BrN₃).
Q. What functionalization strategies are feasible at the bromine and methyl positions?
- Methodological Answer :
- Bromine : Participate in Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aromatic groups .
- Methyl groups : Oxidation with KMnO₄ or SeO₂ can convert methyl to carboxylic acid or aldehyde functionalities for further derivatization .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Test against CDK or JAK kinases due to structural similarity to pyrazolopyridine-based inhibitors .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track localization in cancer cell lines .
- SAR Analysis : Compare with analogs (e.g., 6-bromo-1H-pyrazolo[3,4-b]pyridine) to assess methyl groups' impact on potency .
Q. How should researchers resolve contradictions in reported reactivity or bioactivity data?
- Methodological Answer :
- Control Experiments : Replicate studies under identical conditions (solvent, temperature, assay type) .
- Computational Modeling : Use DFT calculations to predict bromine’s electronic effects on nucleophilic substitution rates .
- Meta-Analysis : Compare datasets from PubChem, DSSTox, and independent studies to identify outliers .
Q. What computational tools are recommended for predicting physicochemical properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.5) and metabolic stability .
- Docking Simulations : Employ AutoDock Vina to model interactions with kinase ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
